

K-111 Compound: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: **K-111**

Cat. No.: **B1673201**

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Abstract

K-111, also identified by its chemical name 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). Developed by Kowa Co., Ltd. under license from Roche Holding AG, **K-111** has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.^{[1][2]} Its mechanism of action is centered on the activation of PPAR α , a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. This guide provides an in-depth overview of the molecular mechanisms through which **K-111** exerts its effects, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: PPAR α Agonism

The primary molecular target of **K-111** is the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a ligand-activated transcription factor. Upon binding to **K-111**, PPAR α undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes initiates a cascade of metabolic and anti-inflammatory responses.

Modulation of Lipid Metabolism

A key therapeutic effect of **K-111** is its ability to ameliorate disturbed lipid metabolism.^{[3][4]} This is achieved through the PPAR α -mediated upregulation of genes involved in fatty acid catabolism. In preclinical studies involving non-human primates, **K-111** demonstrated significant effects on lipid metabolism.

Table 1: Effects of **K-111** on Lipid Metabolism in Non-Human Primates^{[3][4]}

Parameter	Species	Dosage	Effect
Lipid Beta-Oxidation Enzymes	Cynomolgus Monkeys	5 mg/kg/day	Up to 3-fold increase
Peroxisome Volume Density	Cynomolgus Monkeys	5 mg/kg/day	1.5- to 2-fold increase
Serum Triglycerides	Rhesus Monkeys	1, 3, and 10 mg/kg/day	Significant dose-dependent reduction
Body Weight	Rhesus Monkeys	1, 3, and 10 mg/kg/day	Significant dose-dependent reduction
Insulin Resistance	Rhesus Monkeys	3 mg/kg/day (near maximal effect)	Amelioration

- Experimental Protocol: Measurement of Lipid Beta-Oxidation Enzyme Activity

While the specific protocol used for **K-111** is not detailed in the available literature, a representative method for measuring fatty acid β -oxidation in liver tissue, a primary target of PPAR α agonists, is as follows:

- Tissue Homogenization: Liver samples are homogenized in a buffer containing sucrose, Tris-HCl, and EDTA to isolate mitochondria.
- Substrate Incubation: The mitochondrial fraction is incubated with a reaction mixture containing a radiolabeled fatty acid substrate (e.g., [1- ^{14}C]palmitoyl-CoA), L-carnitine, coenzyme A, NAD $^+$, and ATP.

- Separation of Products: The reaction is stopped with perchloric acid. The reaction products, $^{14}\text{CO}_2$ and acid-soluble products (acetyl-CoA and intermediate metabolites), are separated from the unreacted substrate.
- Quantification: The radioactivity of the products is measured using liquid scintillation counting to determine the rate of fatty acid oxidation.

Anti-Inflammatory Effects

Beyond its role in lipid metabolism, PPAR α activation by **K-111** exerts significant anti-inflammatory effects. This is primarily achieved through the trans-repression of pro-inflammatory signaling pathways, notably the NF- κ B and JNK pathways.

K-111 has been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.^[5] This inhibition is mediated by:

- Inhibition of JNK Phosphorylation: **K-111** attenuates the activation of c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase (SAPK) signaling cascade.
- Inhibition of NF- κ B p65 Phosphorylation: **K-111** prevents the phosphorylation of the p65 subunit of NF- κ B, a critical step for its activation and nuclear translocation.
- Induction of I κ B α : **K-111** promotes the expression of I κ B α , an endogenous inhibitor of NF- κ B that sequesters it in the cytoplasm.

Table 2: Anti-Inflammatory Activity of **K-111**

Cell Line	Stimulant	Parameter	Effect
RAW 264.7 Macrophages	LPS	IL-6 Production	Inhibition
RAW 264.7 Macrophages	LPS	JNK Phosphorylation	Inhibition
RAW 264.7 Macrophages	LPS	NF-κB p65 Phosphorylation	Inhibition
RAW 264.7 Macrophages	LPS	IκBα Protein Level	Induction

- Experimental Protocol: Western Blot for NF-κB and JNK Pathway Analysis

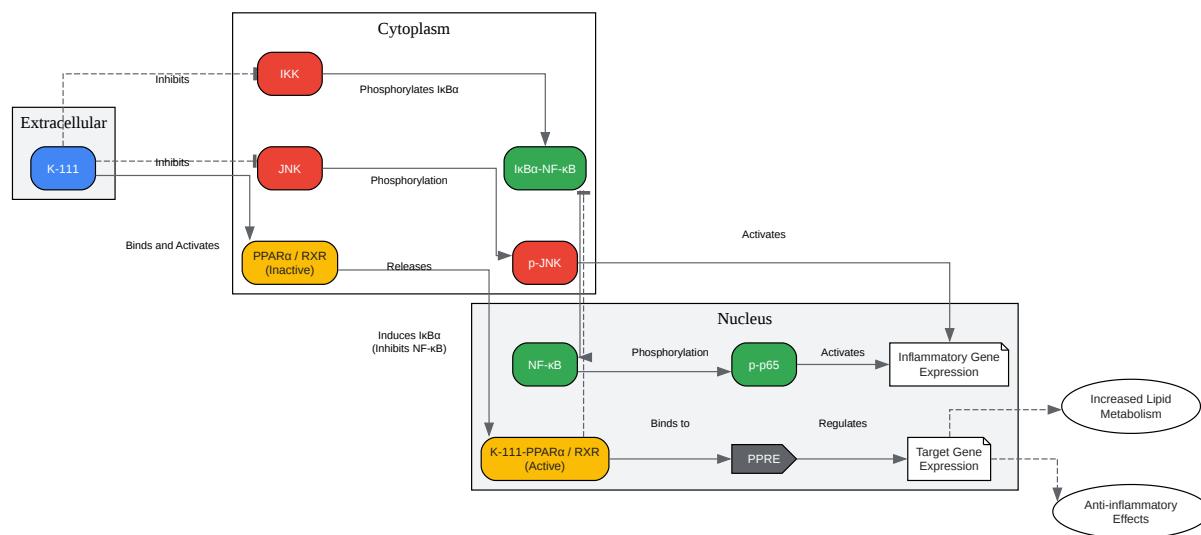
A standard protocol to assess the phosphorylation status of key signaling proteins is as follows:

- Cell Culture and Treatment: RAW 264.7 macrophages are cultured and treated with **K-111** for a specified time before stimulation with LPS.
- Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p65, JNK, and IκBα.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

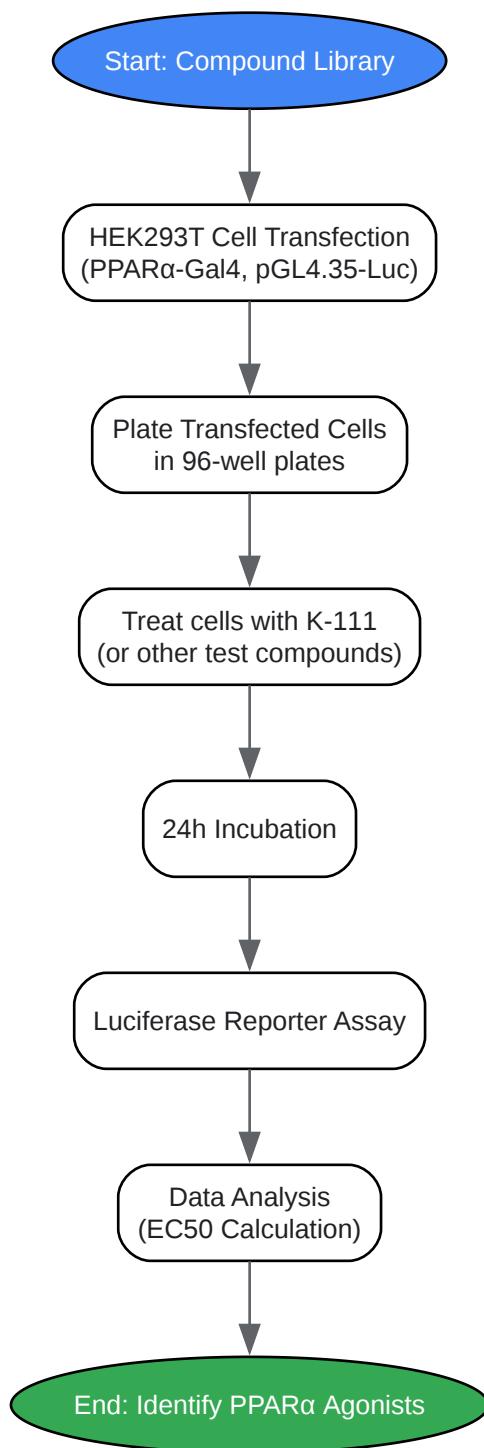
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating PPAR α agonists.



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Caption: **K-111** signaling pathways.



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Caption: PPAR α agonist screening workflow.

Conclusion

K-111 is a selective PPAR α agonist with a dual mechanism of action that favorably impacts both lipid metabolism and inflammatory signaling. Its ability to increase fatty acid oxidation and concurrently suppress pro-inflammatory pathways, such as NF- κ B and JNK, underscores its potential as a therapeutic agent for complex metabolic diseases. While the clinical development of **K-111** has been discontinued, the study of its mechanism of action provides valuable insights for the development of next-generation PPAR α modulators. Further research to elucidate the precise quantitative potency and downstream gene regulatory networks of **K-111** and similar compounds will be crucial for advancing this class of therapeutics.

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